molecular formula C19H28ClN3O3S B4565478 2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide

2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No.: B4565478
M. Wt: 414.0 g/mol
InChI Key: OMWSBOOSMANJHY-UHFFFAOYSA-N
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Description

2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C19H28ClN3O3S and its molecular weight is 414.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.1539906 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, due to its structural and functional properties, has been explored for its pharmacological characteristics, particularly focusing on its potential as a κ-opioid receptor antagonist. This compound has demonstrated high affinity for human, rat, and mouse κ-opioid receptors, with selective action that suggests therapeutic potential for treating conditions such as depression and addiction disorders. This is supported by its efficacy in animal models, where it showed antidepressant-like effects and attenuated stress-induced behaviors (Grimwood et al., 2011).

Chemical Synthesis and Biological Activity

The compound's structure has prompted research into its synthesis and biological activity. Studies have focused on creating O-substituted derivatives to evaluate bioactivity against enzymes such as lipoxygenase and acetylcholinesterase. These investigations reveal the compound's potential as a starting point for developing inhibitors with specific biological activities (Khalid et al., 2013).

Antimicrobial and Antifungal Applications

Further research into derivatives of this compound has shown promising antimicrobial and antifungal properties. The synthesis of novel compounds and evaluation of their activity against bacterial and fungal strains highlight the potential for developing new antimicrobial agents based on modifications of this chemical structure (Patel & Agravat, 2007).

Neurological Research and Potential Anticonvulsant Effects

Research has also extended into the neurological domain, where the compound's analogs have been examined for their anticonvulsant activity and interaction with sodium channels. This highlights the broader applicability of the compound and its derivatives in the development of potential treatments for neurological disorders, such as epilepsy (Zhu et al., 1992).

Properties

IUPAC Name

2-chloro-5-piperidin-1-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3S/c20-18-8-7-16(27(25,26)23-13-2-1-3-14-23)15-17(18)19(24)21-9-6-12-22-10-4-5-11-22/h7-8,15H,1-6,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWSBOOSMANJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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